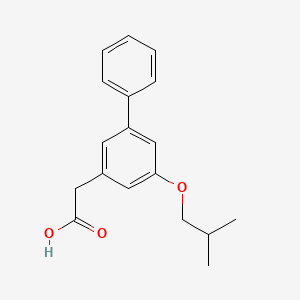
3-Biphenylacetic acid, 5-isobutoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutoxy-3-biphenylacetic acid is an organic compound with the molecular formula C18H20O3 It is a derivative of biphenylacetic acid, where the biphenyl structure is substituted with an isobutoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid and isobutyl alcohol.
Esterification: The biphenylacetic acid undergoes esterification with isobutyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield 5-Isobutoxy-3-biphenylacetic acid.
Industrial Production Methods
In industrial settings, the production of 5-Isobutoxy-3-biphenylacetic acid may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Isobutoxy-3-biphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted biphenylacetic acid derivatives.
Scientific Research Applications
5-Isobutoxy-3-biphenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isobutoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Biphenylacetic Acid: The parent compound without the isobutoxy substitution.
4-Isobutoxy-3-biphenylacetic Acid: A positional isomer with the isobutoxy group at the 4-position.
5-Methoxy-3-biphenylacetic Acid: A similar compound with a methoxy group instead of an isobutoxy group.
Uniqueness
5-Isobutoxy-3-biphenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutoxy group at the 5-position can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61888-58-2 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[3-(2-methylpropoxy)-5-phenylphenyl]acetic acid |
InChI |
InChI=1S/C18H20O3/c1-13(2)12-21-17-9-14(10-18(19)20)8-16(11-17)15-6-4-3-5-7-15/h3-9,11,13H,10,12H2,1-2H3,(H,19,20) |
InChI Key |
UEEUXNYHDGTSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
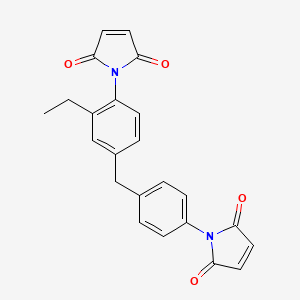
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
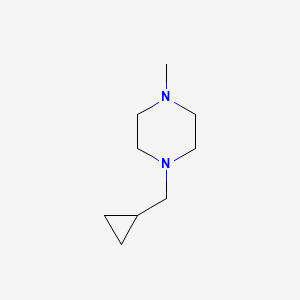
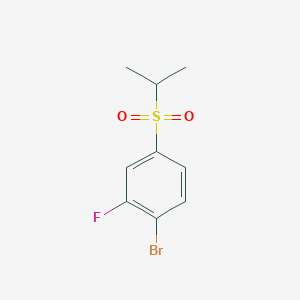

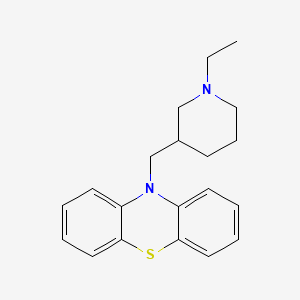
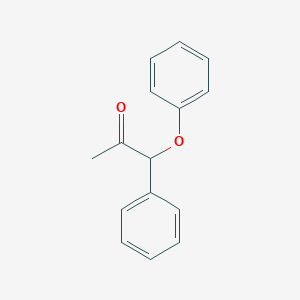
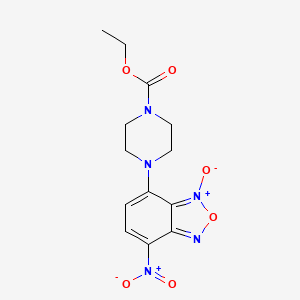
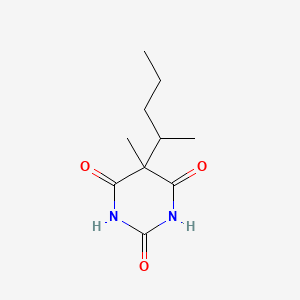

![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)

